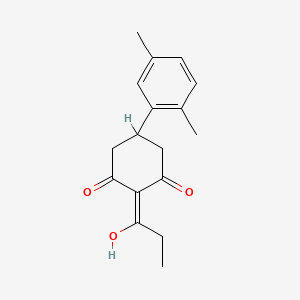
5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione: is an organic compound that belongs to the class of cyclohexane derivatives These compounds are characterized by a cyclohexane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylphenyl group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Addition of the hydroxypropylidene group: This could be done through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropylidene group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane ring, potentially converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Research could focus on modifying the structure to enhance these activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core structure but differ in their substituents.
Phenyl-substituted cyclohexanes: Compounds with phenyl groups attached to the cyclohexane ring.
Hydroxypropylidene derivatives: Compounds with the hydroxypropylidene group attached to various core structures.
Uniqueness
The uniqueness of 5-(2,5-Dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione lies in its specific combination of functional groups, which might confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
87821-96-3 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C17H20O3/c1-4-14(18)17-15(19)8-12(9-16(17)20)13-7-10(2)5-6-11(13)3/h5-7,12,18H,4,8-9H2,1-3H3 |
InChI Key |
ASQCAUPNFMEFED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C(=O)CC(CC1=O)C2=C(C=CC(=C2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















